
Pulchinenoside A
概要
準備方法
合成経路と反応条件: プルチネノシドAは、キンポウゲ科の植物であるシモツケソウの根から抽出することができます。抽出プロセスは、通常、メタノールやエタノールなどの溶媒を使用してサポニンを分離することを伴います。 粗抽出物は、次にクロマトグラフィー技術を使用して、プルチネノシドAを純粋な形で取得します .
工業生産方法: プルチネノシドAの工業生産は、シモツケソウの根からの大規模抽出と、高速液体クロマトグラフィー(HPLC)などの精製プロセスを含みます。 高度な抽出および精製技術の使用により、化合物の高収率と純度が保証されます .
化学反応の分析
反応の種類: プルチネノシドAは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、サポニンの構造中に存在するヒドロキシル基を修飾することができます。
還元: 還元反応は、トリテルペノイド構造内の二重結合を変更することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤.
生成される主な生成物: これらの反応から生成される主な生成物には、薬理作用が修飾されたプルチネノシドAのさまざまな誘導体があります .
4. 科学研究の応用
プルチネノシドAは、幅広い科学研究の応用を持っています。
化学: トリテルペノイドサポニンの研究における参照化合物として使用されます。
生物学: アポトーシスや血管新生などの細胞プロセスを調節する役割について調査されています。
医学: 炎症性疾患、癌、神経変性疾患の治療における可能性を探っています。
科学的研究の応用
Therapeutic Applications
The therapeutic applications of Pulchinenoside A span various medical fields:
- Cancer Therapy : Due to its antitumor effects, this compound is being investigated as a complementary treatment in oncology. Its capacity to enhance P-glycoprotein function may help overcome drug resistance in cancer treatments .
- Gastrointestinal Disorders : Recent studies suggest that this compound can ameliorate conditions such as oral ulcers by modulating gut microbiota and restoring metabolic balance. This application highlights its potential role in gastrointestinal health and disease management .
- Cardiovascular Health : Preliminary research indicates that saponins like this compound may exert protective effects on cardiovascular health by improving lipid profiles and reducing inflammation, though further studies are required to confirm these findings .
Case Study 1: Antitumor Efficacy
A study conducted on LS180 cells demonstrated that treatment with this compound at concentrations of 10 μM did not significantly alter cell cycle distribution but effectively inhibited cell proliferation. The results indicated a potential for using this compound in cancer therapies aimed at specific tumor types while minimizing toxicity to normal cells .
Concentration (μM) | Cell Viability (%) | Proliferation Rate |
---|---|---|
0 | 100 | Baseline |
10 | 85 | Decreased |
50 | 60 | Significantly Decreased |
Case Study 2: Immunomodulation in Oral Ulcers
In an animal model for oral ulcers, administration of Pulchinenoside B4 (related to this compound) showed significant restoration of gut microbiota composition and serum metabolomics. This study emphasizes the potential application of Pulchinenosides in treating inflammatory conditions linked to gut health .
Parameter | Control Group | Treatment Group |
---|---|---|
Gut Microbiota Diversity | Low | High |
Inflammatory Markers | Elevated | Normalized |
作用機序
プルチネノシドAは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗炎症作用: TNF-α/NF-κBシグナル伝達経路を阻害し、炎症を軽減します。
抗癌作用: Bcl-2/Bax-カスパーゼ3シグナル伝達経路を活性化することによって、癌細胞のアポトーシスを誘導します。
類似化合物:
プルチネノシドC(アネモシドB4): シモツケソウから得られる別のトリテルペノイドサポニンで、同様の薬理作用があります。
アネモシドA3: プルチネノシドAの同義語で、その構造的類似性を強調しています.
独自性: プルチネノシドAは、複数の生物学的標的と相互作用できる特異的な分子構造を持つため、ユニークです。 NMDA受容体を調節してシナプス可塑性を強化する能力は、他の類似化合物とは異なります .
類似化合物との比較
Pulchinenoside C (Anemoside B4): Another triterpenoid saponin from Pulsatilla chinensis with similar pharmacological properties.
Anemoside A3: A synonym for Pulchinenoside A, highlighting its structural similarity.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets. Its ability to modulate NMDA receptors and enhance synaptic plasticity sets it apart from other similar compounds .
生物活性
Pulchinenoside A, a notable compound derived from the plant Pulsatilla chinensis, has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
1. Antitumor Activity
This compound exhibits significant antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, in a study involving HepG2 cells (a liver cancer cell line), this compound was shown to induce apoptosis, primarily through the upregulation of pro-apoptotic proteins such as Caspase 3 .
2. P-Glycoprotein Modulation
One of the critical mechanisms by which this compound exerts its effects is through modulation of P-glycoprotein (P-gp), a membrane protein involved in drug transport and resistance. Studies have demonstrated that pulchinenosides can significantly enhance P-glycoprotein's expression and functional activity in LS180 cells (human colon cancer cells). This modulation may influence the bioavailability and efficacy of various therapeutic agents .
3. Anti-Inflammatory Effects
This compound also displays anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
4. Antiviral Activity
Emerging research points to the antiviral properties of this compound, particularly against various viral infections. Its mechanism may involve inhibiting viral replication and enhancing host immune responses .
Table: Summary of Biological Activities
Detailed Research Findings
- Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated using the alamarBlue assay, revealing IC50 values that indicate significant toxicity at higher concentrations (e.g., IC50 for B3 was found to be 4.13 μM) while lower concentrations had minimal effects on cell viability .
- Transport Studies : Transport studies highlighted that pulchinenosides enhance the ATP-dependent transport of certain substrates, indicating their role in modulating drug absorption and bioavailability .
- Mechanistic Insights : Further mechanistic studies have shown that this compound can activate various signaling pathways associated with apoptosis and inflammation, making it a compound of interest for therapeutic development .
特性
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49)/t21-,22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,37-,38-,39+,40+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNDTNDJSXYNKT-DVIRKNLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471131 | |
Record name | Anemoside A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129724-84-1 | |
Record name | Anemoside A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Anemoside A3's antidepressant-like effects?
A1: Anemoside A3 rapidly reverses depression-like behaviors by enhancing α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor (AMPAR)-mediated neurotransmission in the temporoammonic-CA1 pathway. Specifically, it normalizes the chronic stress-induced weakening of AMPAR signaling and upregulates the expression of synaptic GluA2-lacking AMPARs in the stratum lacunosum-moleculare (SLM). []
Q2: Does Anemoside A3 interact with the serotonin system to exert its antidepressant effects?
A2: Research suggests that the serotonin system is not involved in Anemoside A3's antidepressant-like effects. []
Q3: How does Anemoside A3 impact macrophage polarization, and what are the implications for triple-negative breast cancer (TNBC)?
A3: Anemoside A3 inhibits macrophage M2-like polarization, a process implicated in TNBC metastasis. [] By preventing this polarization, Anemoside A3 reduces the expression of pro-tumorigenic factors like CCL2, VEGF, CCL7, and MMP-9, ultimately suppressing TNBC metastasis in vivo. []
Q4: What signaling pathway is involved in Anemoside A3's inhibition of M2 macrophage polarization?
A4: Anemoside A3 appears to inhibit the phosphorylation of STAT3, a key transcription factor driving M2 macrophage polarization, without significantly affecting JAK2 phosphorylation. [] This suggests a potential mechanism for its anti-metastatic effects in TNBC.
Q5: What role does Anemoside A3 play in modulating immune responses in the context of experimental autoimmune encephalomyelitis (EAE)?
A5: Anemoside A3 ameliorates EAE severity by inhibiting T helper 17 (Th17) cell responses. [] It achieves this by downregulating the expression of Th1 and Th17 cytokines in activated T cells, potentially by inhibiting the activation of STAT4 and STAT3 transcription factors crucial for Th1 and Th17 cell differentiation, respectively. []
Q6: What is the molecular formula and weight of Anemoside A3?
A6: This information is currently unavailable in the provided research papers. Further investigation into its chemical structure and properties is needed.
Q7: Is there any spectroscopic data available for Anemoside A3?
A7: The provided research papers do not offer specific details regarding the spectroscopic data of Anemoside A3.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Anemoside A3?
A8: While limited information is available specifically on Anemoside A3's ADME properties, research on other Pulsatilla chinensis saponins, such as pulchinenosides, suggests they exhibit poor gastrointestinal absorption. [, ]
Q9: Are there any pharmacokinetic studies available for Anemoside A3?
A9: The provided research papers do not include specific pharmacokinetic data for Anemoside A3. Further studies are necessary to understand its absorption, distribution, metabolism, and excretion profile.
Q10: What in vitro models have been used to study the effects of Anemoside A3?
A10: In vitro studies utilized extracellular field potential recordings in hippocampal slices to investigate the impact of Anemoside A3 on synaptic transmission. [] Additionally, cell culture experiments with macrophages demonstrated its effects on M2-like polarization and the expression of pro-tumorigenic factors. []
Q11: What animal models have been used to investigate Anemoside A3's efficacy?
A11: Researchers have employed mouse models of depression, including the forced swim test, tail suspension test, chronic mild stress, and chronic social defeat stress models, to assess Anemoside A3's antidepressant-like activity. [] Furthermore, its anti-metastatic potential was evaluated in a mouse model of TNBC lung metastasis using 4T1-Luc cells. [] In addition, EAE mice were utilized to evaluate the immunomodulatory effects of Anemoside A3. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。